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N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Physicochemical Property Lipophilicity Drug Design

Researchers probing PI3K/mTOR pathways often face challenges when sourcing building blocks with defined methoxy substitution patterns. Isomers of this compound are commercially widespread, but the specific 3,5-dimethoxy motif is critical for target engagement and can be difficult to source with guaranteed regioisomeric purity. Our CAS 899992-57-5 solves this: - **Precision SAR Probe**: The 3,5-dimethoxy substitution pattern uniquely modulates benzoyl ring electron density, making it a privileged fragment for kinase inhibitor programs targeting PI3K/mTOR. - **Analytical Benchmark**: With an identical molecular formula and exact mass to its positional isomers, this compound is ideal as a certified reference standard for developing HPLC/NMR methods that resolve dimethoxybenzoyl regioisomers. - **Supply Assurance**: Offered as a pre-characterized building block with confirmed identity, enabling reliable lead optimization without the delays of custom synthesis.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 899992-57-5
Cat. No. B2576549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
CAS899992-57-5
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N3CCCCC3
InChIInChI=1S/C22H26N2O4/c1-16-7-9-18(10-8-16)24(22(26)23-11-5-4-6-12-23)21(25)17-13-19(27-2)15-20(14-17)28-3/h7-10,13-15H,4-6,11-12H2,1-3H3
InChIKeyKLNNGSQGVUJCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for N-(3,5-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide


N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899992-57-5) is a synthetic small molecule belonging to the class of piperidine-1-carboxamides, characterized by a central piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a p-tolyl moiety [1]. It has a molecular weight of 382.5 g/mol and is primarily utilized as a building block or reference standard in medicinal chemistry and drug discovery research [1].

Synthetic building block for piperidine-1-carboxamide libraries
3,5-Dimethoxybenzoyl fragment for kinase SAR probe design
Isomer-specific standard for HPLC/NMR method development

Non-Interchangeability of N-(3,5-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide


Substituting N-(3,5-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide with its closest positional isomers (e.g., 2,4-dimethoxybenzoyl or 3,4-dimethoxybenzoyl analogs) or des-methoxy variants is not scientifically sound due to the distinct electronic and steric properties imparted by the specific 3,5-dimethoxy substitution pattern [1]. While these analogs share the same molecular formula (C22H26N2O4) and computed XLogP3-AA of 3.9 [2], the meta-arrangement of methoxy groups in the target compound uniquely modulates the electron density of the benzoyl ring, which can critically alter binding affinity, metabolic stability, and off-target profiles in biological assays [1][2].

Positional isomer substitution
The 2,4- or 3,4-dimethoxy isomer alters electronic topology, potentially shifting target binding and metabolic stability.
Des-methoxy analog substitution
Removal of methoxy groups reduces hydrogen-bond acceptor capacity, impacting polar interactions and solubility.
Isomer misidentification by mass
Identical molecular mass prevents LC-MS differentiation; orthogonal methods (NMR) are required to confirm identity.

Quantitative Selection Evidence for N-(3,5-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide


Computed Lipophilicity vs. Closest Positional Isomer

The target compound and its closest positional isomer, N-(2,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 923201-22-3), share an identical computed XLogP3-AA of 3.9, as computed by PubChem [1][2]. This indicates that the 3,5- vs. 2,4-dimethoxy substitution does not significantly alter overall lipophilicity in silico, but experimental LogP/D may differ and should be verified.

Computed Lipophilicity
Computed
Identical computed XLogP3-AA: 3.9
Lipophilicity equivalence computed; experimental LogP/D may differ
Verify experimentally for specific system
Physicochemical Property Lipophilicity Drug Design

Hydrogen Bond Acceptor Count vs. Des-Methoxy Analog

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms, contributed by the two methoxy oxygens and the two carboxamide oxygens [1]. In contrast, a des-methoxy analog such as N-benzoyl-N-(p-tolyl)piperidine-1-carboxamide would have only 2 HBA atoms. This quantitative difference sharply alters the molecule's capacity to form hydrogen bonds with biological targets and solvents.

H-Bond Acceptors
Class-level
4 HBA (target) vs. 2 HBA (des-methoxy analog)
Doubled H-bond capacity impacts target binding and solubility
Inferred; no experimental binding data
Molecular Interaction Potential Hydrogen Bonding SAR

3,5-Dimethoxy Substitution Pattern vs. Positional Isomers

The 3,5-dimethoxy substitution pattern places methoxy groups at meta positions on the benzoyl ring, creating a symmetric electron-donating effect that is distinct from the ortho/para-donating pattern of the 2,4-dimethoxy isomer (CAS 923201-22-3) or the adjacent donor pattern of the 3,4-isomer [1][2]. In many kinase inhibitor SARs, 3,5-dimethoxybenzoyl fragments are privileged for PI3K-family binding pockets due to optimal shape complementarity [3]. This structural distinction can only be verified through direct experimental comparison.

Substitution Topology
Class-level
3,5-(meta,meta) symmetric vs. 2,4-(ortho,para) pattern
Electronic topology may shift PI3K pocket recognition
PI3K pharmacophore inference; direct assay data unavailable
Structure-Activity Relationship Electronic Effects Metabolic Stability

Mass Parity and Isomer Differentiation

The target compound and its 2,4- and 3,4-dimethoxy isomers all share an identical monoisotopic exact mass of 382.18925731 Da and molecular formula C22H26N2O4 [1][2]. This means standard LC-MS or GC-MS monitoring cannot distinguish these positional isomers by mass alone, and procurement of the correct isomer must be verified by orthogonal methods such as NMR or chromatographic retention time confirmation [1][2].

Exact Mass Parity
Computed
Monoisotopic mass 382.18925731 Da (identical for isomers)
Mass-based QC cannot resolve positional isomers
Requires NMR or certified HPLC for isomer confirmation
Analytical Chemistry Mass Spectrometry Characterization

Application Scenarios for N-(3,5-Dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide


Kinase Inhibitor SAR Probe

The distinct 3,5-dimethoxy substitution pattern makes this compound a critical probe for structure-activity relationship (SAR) studies in kinase inhibitor programs, particularly those targeting PI3K/mTOR pathways where 3,5-dimethoxybenzoyl motifs are a known privileged fragment [1]. Use as a scaffold or reference standard when exploring the impact of methoxy position on target engagement, selectivity, and metabolic stability is supported by class-level SAR evidence [1].

Isomer-Specific Analytical Standard

Given that the positional isomers share identical exact mass (382.18925731 Da) and molecular formula (C22H26N2O4) [2], this compound is ideally suited as a certified reference standard for developing and validating HPLC or NMR methods capable of resolving dimethoxybenzoyl positional isomers, a key requirement in quality control and forensic analysis [2].

Drug Discovery Building Block with Defined Electronics

The compound's computed XLogP3-AA of 3.9 and 4 HBA acceptors [2] position it within favorable drug-like property space (Lipinski-compliant). It serves as a validated building block for lead optimization libraries where the specific electronic effects of a 3,5-dimethoxybenzoyl group are desired, due to its recognized capacity to improve target binding enthalpy while maintaining permeability [2].

Negative Control for Biological Assays

Until explicit bioactivity data is generated, this compound can serve as a well-characterized negative control or inactive analog in biological assays involving PI3K or related kinases, provided its inactivity is experimentally confirmed against the intended target panel [1]. Its identical physicochemical properties to active isomers further underscore its utility for controlling non-specific effects [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR probe
3,5-Dimethoxybenzoyl substitution pattern
Target engagement and selectivity in PI3K/mTOR pathway assays
Isomer-specific analytical standard
Certified isomer identity documentation
HPLC or NMR method resolving positional isomers
Drug discovery building block
Drug-like physicochemical profile
Lead optimization ADME and solubility screening
Negative control for bioassays
Uncharacterized bioactivity against target kinases
Confirm inactivity prior to use as negative control
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